

Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylquinolin-2-ol

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-methylquinolin-2-ol** (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyrl), a quinolinone derivative of significant interest in medicinal chemistry and materials science.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to 4-Methylquinolin-2-ol

4-Methylquinolin-2-ol, with the chemical formula $C_{10}H_9NO$, is a heterocyclic compound belonging to the quinolinone family.^[2] These compounds are recognized for their diverse biological activities and photophysical properties.^{[1][3]} The structural characterization of **4-methylquinolin-2-ol** is fundamental to understanding its reactivity, and spectroscopic techniques are the cornerstone of this elucidation. It's important to note that **4-methylquinolin-2-ol** exists in tautomeric forms, predominantly as 4-methylquinolin-2(1H)-one.^{[2][4]} This keto-enol tautomerism significantly influences its spectroscopic signature.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **4-methylquinolin-2-ol**, both 1H and ^{13}C NMR provide critical insights into its structure.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

- **Sample Preparation:** A solution of **4-methylquinolin-2-ol** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.^{[5][6]} The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.^[7]
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[8]
- **Data Acquisition:** The ¹H NMR spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.^[9] Standard acquisition parameters are used, and the data is processed with appropriate software.

The following table summarizes the expected proton NMR chemical shifts for **4-methylquinolin-2-ol**, primarily in its 4-methylquinolin-2(1H)-one tautomeric form.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~11.6	Singlet (broad)	-
H-5	~7.8-8.1	Doublet	~8.0
H-7	~7.6-7.8	Triplet	~7.5
H-8	~7.3-7.5	Doublet	~8.0
H-6	~7.1-7.3	Triplet	~7.5
H-3	~6.3	Singlet	-
C4-CH ₃	~2.4	Singlet	-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.^{[7][9]}

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

- **Sample Preparation:** The sample is prepared similarly to that for ¹H NMR, though a higher concentration may be required for optimal signal-to-noise ratio.
- **Data Acquisition:** The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

The table below outlines the approximate ¹³C NMR chemical shifts for **4-methylquinolin-2-ol**.

Carbon Assignment	Chemical Shift (δ, ppm)
C-2 (C=O)	~162
C-4	~148
C-8a	~140
C-5	~131
C-7	~128
C-8	~124
C-6	~122
C-4a	~118
C-3	~115
C4-CH ₃	~18

Note: These values are indicative and can be influenced by the experimental conditions.^[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[2\]](#)
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[\[2\]](#) This technique requires minimal sample preparation.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[\[2\]](#) A background spectrum is first collected and then subtracted from the sample spectrum.

The IR spectrum of **4-methylquinolin-2-ol** is characterized by the following key absorption bands, which are consistent with its predominant quinolin-2(1H)-one structure.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-2800 (broad)	N-H Stretch	Amide
~1660	C=O Stretch	Amide (Lactam)
~1600, ~1500	C=C Stretch	Aromatic Ring
~1400	C-H Bend	Methyl
~750	C-H Bend	ortho-disubstituted benzene

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad N-H stretching band confirms the lactam structure.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

- Sample Introduction: For a volatile compound like **4-methylquinolin-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[\[2\]](#) The sample is

injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

- Ionization: Electron Ionization (EI) is a frequently used method where the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[10]
- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

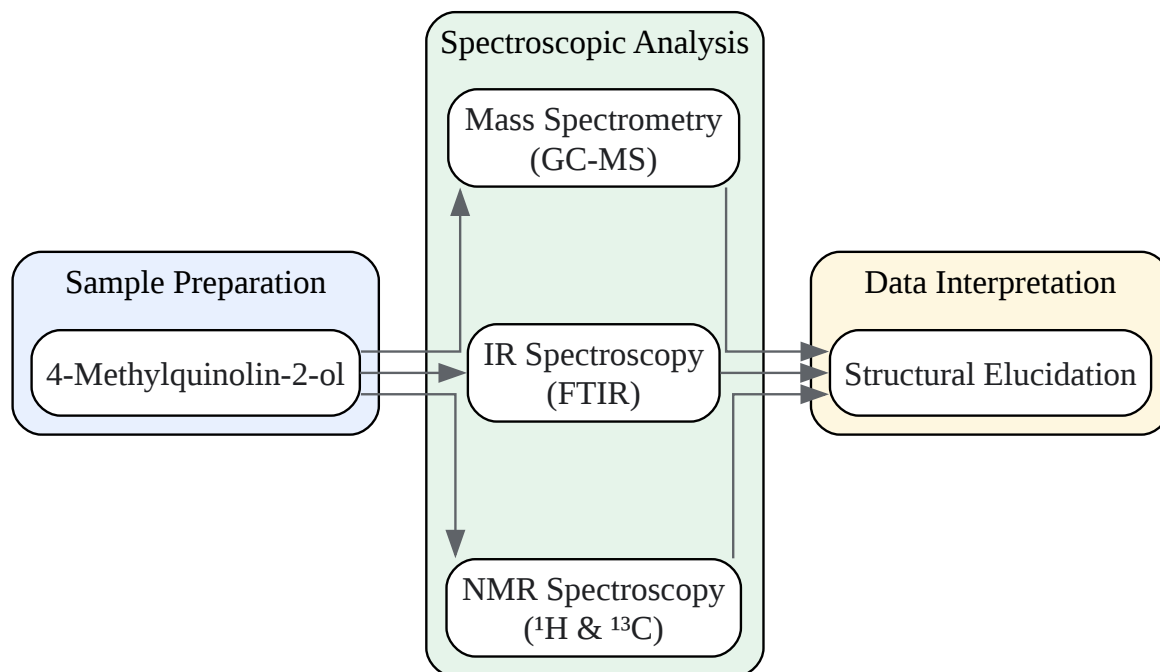
The mass spectrum of **4-methylquinolin-2-ol** will show a molecular ion peak $[M]^+$ corresponding to its molecular weight.

Ion	m/z	Relative Intensity
$[M]^+$	159	High
$[M-CO]^+$	131	Moderate
$[M-CO-H]^+$	130	Moderate
$[M-CH_3-CO]^+$	116	Low
$C_9H_7^+$	117	High

The molecular ion peak at m/z 159 confirms the molecular formula $C_{10}H_9NO$. [2][10] The fragmentation pattern, including the loss of CO (28 Da) and subsequent fragments, provides further structural evidence.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methylquinolin-2-ol**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022732#spectroscopic-data-of-4-methylquinolin-2-ol-nmr-ir-mass-spec>]

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